[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](phenyl)methanone
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Description
[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](phenyl)methanone is a useful research compound. Its molecular formula is C24H20FNO6S and its molecular weight is 469.48. The purity is usually 95%.
BenchChem offers high-quality [6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been achieved using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and halogen derivatives. These compounds were confirmed through spectroscopic techniques (1H and 13C NMR, mass spectra). Notably, one of these derivatives demonstrated antibacterial effects against Staphylococcus aureus .
Drug Design and Development
Given the limitations associated with existing antimicrobial agents (toxicity, resistance, and pharmacokinetic differences), designing novel drugs with potential antimicrobial activity is crucial. Substituted isoxazole derivatives, including 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, offer promising scaffolds for drug modification and development .
Pharmacological Applications
Isoxazole derivatives have a rich pharmacological profile. They exhibit activities such as analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects. The isoxazole ring serves as a structural scaffold in several drugs, including zonisamide, ibotenic acid, valdecoxib, and paliperidone .
Alzheimer’s Disease Treatment
N-benzylpiperidine benzisoxazole derivatives, which share structural features with 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, act as selective inhibitors of acetylcholinesterase (AChE). These compounds are used in the treatment of Alzheimer’s disease .
Synthetic Intermediates
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole serves as an essential intermediate in the synthesis of paliperidone, the primary active metabolite of the older antipsychotic risperidone .
Dihydropyrano Derivatives
Recent research has explored the chemo- and regioselective defluorinative annulation of (trifluoromethyl)alkenes and pyrazolones, leading to 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles. These derivatives have potential applications in medicinal chemistry .
properties
IUPAC Name |
[6-fluoro-1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO6S/c1-30-19-12-17(13-20(31-2)24(19)32-3)26-14-22(23(27)15-7-5-4-6-8-15)33(28,29)21-10-9-16(25)11-18(21)26/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLXKLDAUNDPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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